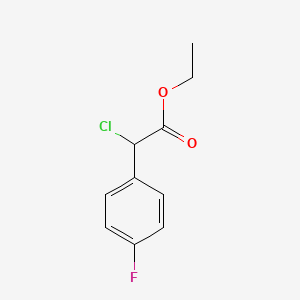

![molecular formula C14H16N6O2S B2489468 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide CAS No. 2034276-56-5](/img/structure/B2489468.png)

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

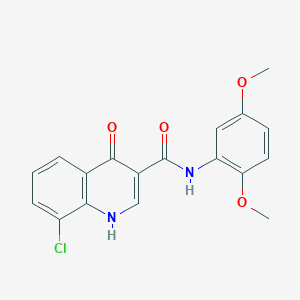

“N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide” is a compound with the molecular formula C15H19N7O2 and an average mass of 329.357 Da . It belongs to the class of organic compounds known as phenylpyridazines .

Molecular Structure Analysis

The molecular structure of this compound includes a triazolo[4,3-b]pyridazine ring, which is a type of nitrogen-containing heterocycle . The compound also contains an ethoxy group and a carboxamide group .Scientific Research Applications

Antitumor Activity

Research has shown that certain analogues related to the triazolo[4,3-b]pyridazine family exhibit significant antitumor activity. For instance, derivatives of imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones have been identified as potential antitumor agents, showing efficacy against various murine tumors and demonstrating a mode of action that involves metabolic activation and interaction with DNA (Stevens et al., 1987)(Stevens et al., 1987).

Antimicrobial and Antifungal Activities

Some derivatives within the triazolo and pyridazine families have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown pronounced antimicrobial activity, suggesting potential applications in addressing bacterial and fungal infections (Bhuiyan et al., 2006)(Bhuiyan et al., 2006).

Antiviral Activities

Triazolo[4,3-b]pyridazine derivatives have been explored for their potential in inhibiting the proliferation of endothelial and tumor cells, indicating a broader scope of biological activity that includes antiviral effects. The modification of these compounds could lead to the development of new antiviral agents (Ilić et al., 2011)(Ilić et al., 2011).

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of related antitumor agents, such as DTIC and its derivatives, have been extensively studied, revealing species-dependent metabolic pathways and the importance of N-demethylation in the antitumor activity of these compounds. Such studies are crucial for understanding the drug's behavior in the body and optimizing its therapeutic efficacy (Vincent et al., 1984)(Vincent et al., 1984).

Chemical Synthesis and Reactions

The synthesis and reactions of triazolo[4,3-a]pyrimidin-5(1H)-ones and their derivatives highlight the chemical versatility of this class of compounds, enabling the production of a wide range of substances with potential biological activities. These synthetic pathways can serve as a foundation for developing new drugs and materials with tailored properties (Farghaly, 2008)(Farghaly, 2008).

Mechanism of Action

Target of Action

The compound, also known as N-({6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide, is a synthetic derivative of the triazolothiadiazine class . It has been found to exhibit significant antibacterial activity . The primary targets of this compound are likely bacterial cells, particularly Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Mode of Action

It is known that the compound interacts with its targets, leading to antibacterial effects . The structure–activity relationship of triazolo [4,3- a ]pyrazine derivatives was preliminarily analyzed and the results suggest that [1,2,4]triazolo [4,3- a ]pyrazine nucleus bearing a ethylenediamine moiety were prone to the antibacterial activities .

Biochemical Pathways

Given its antibacterial activity, it is likely that it interferes with essential bacterial processes, such as cell wall synthesis, protein synthesis, or dna replication .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth, as evidenced by its antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, some derivatives exhibited superior antibacterial activities, which were comparable to the first-line antibacterial agent ampicillin .

Properties

IUPAC Name |

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O2S/c1-4-22-12-6-5-10-17-18-11(20(10)19-12)7-15-14(21)13-8(2)16-9(3)23-13/h5-6H,4,7H2,1-3H3,(H,15,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOIKTHJCVEEOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN2C(=NN=C2CNC(=O)C3=C(N=C(S3)C)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

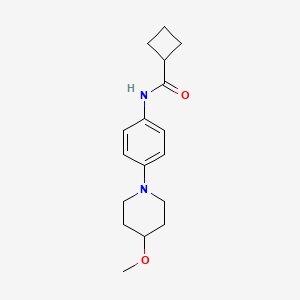

![3-(4-Fluorobenzyl)-8-(2-(indolin-1-yl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2489386.png)

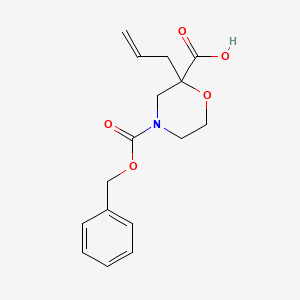

![N-(3-chlorophenyl)-7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B2489389.png)

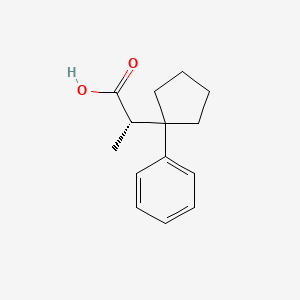

![4-(4-cyano-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2489395.png)

![2-(3-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-5-methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate](/img/structure/B2489396.png)

![(3-(4-fluorophenoxy)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2489399.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2489400.png)

![(2,4-Dimethylthiazol-5-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2489403.png)

![2-Bromo-5-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide](/img/structure/B2489407.png)

![2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one](/img/structure/B2489408.png)